![molecular formula C20H19NOS B5461253 2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide](/img/structure/B5461253.png)
2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-methyl-1-naphthyl)methyl]thio}-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is also known as MNA-715 and is a member of the thioamides class of compounds.
Mecanismo De Acción
The mechanism of action of MNA-715 is not fully understood. However, it is thought to exert its effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The compound has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MNA-715 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been shown to improve glucose and lipid metabolism in diabetic rats. MNA-715 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNA-715 has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. The compound has also been extensively studied, and its effects are well-documented. However, MNA-715 has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. The compound also has a short half-life, which can limit its effectiveness.
Direcciones Futuras
There are several potential future directions for research on MNA-715. One area of interest is the compound's potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the optimal dose and administration route for the compound. Another area of interest is the compound's potential use in the treatment of diabetes. Studies are needed to determine the long-term effects of MNA-715 on glucose and lipid metabolism. Finally, there is potential for the compound to be used in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the efficacy of MNA-715 in these conditions.
In conclusion, MNA-715 is a chemical compound that has potential applications in various research fields. The compound has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties in animal models. MNA-715 has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. The compound's mechanism of action is not fully understood but is thought to involve the inhibition of pro-inflammatory cytokines and the activation of PPAR-gamma. MNA-715 has several advantages for lab experiments but also has some limitations. There are several potential future directions for research on MNA-715, including its potential use in the treatment of diabetes and inflammatory diseases.
Métodos De Síntesis
MNA-715 can be synthesized using a multi-step process that involves the reaction of 2-methyl-1-naphthol with thionyl chloride to form 2-methyl-1-naphthyl chlorosulfite. This intermediate is then reacted with phenylacetic acid to form the final product, MNA-715. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
MNA-715 has been extensively studied for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. The compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. MNA-715 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(2-methylnaphthalen-1-yl)methylsulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-15-11-12-16-7-5-6-10-18(16)19(15)13-23-14-20(22)21-17-8-3-2-4-9-17/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSIHGLNPMWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



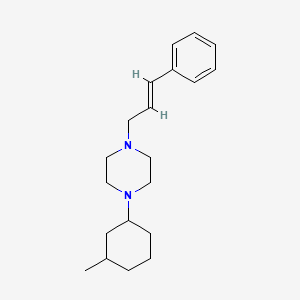
![6-{[4-(cyclopropylamino)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5461194.png)
![3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid](/img/structure/B5461201.png)
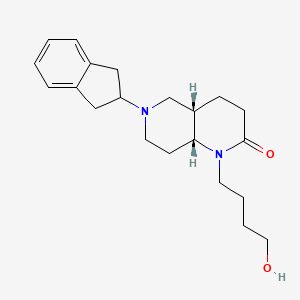
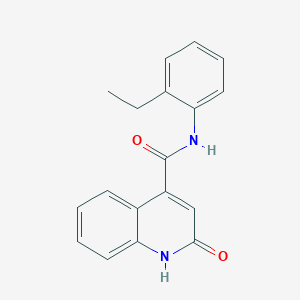
![N-[3-(1H-imidazol-1-yl)propyl]-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5461223.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461227.png)

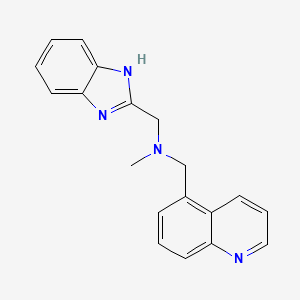
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5461242.png)
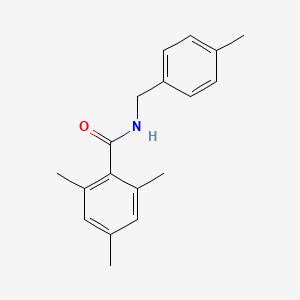
![4-benzyl-5-[1-(2-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461268.png)